Pyridine-2,3-dicarbonitrile
Overview
Description
Pyridine-2,3-dicarbonitrile is an organic compound with the molecular formula C7H3N3 It is a derivative of pyridine, characterized by the presence of two cyano groups attached to the second and third positions of the pyridine ring
Mechanism of Action
Target of Action
Pyridine-2,3-dicarbonitrile is a versatile compound that interacts with various targets. It’s a part of the pyrazine class of pharmacophores, known for their versatility in pharmacological activity . .
Mode of Action
The compound exhibits efficient intramolecular charge transfer (ICT) from the donor to the acceptor . This property is critical for obtaining efficient thermally activated delayed fluorescence (TADF) emitters . The large hindrance induces a twisted geometry, leading to small ΔEST values and fast reverse intersystem crossing (RISC) processes .
Pharmacokinetics
Its solubility in methanol suggests that it may have good bioavailability.
Result of Action
This compound shows promising potential for use in organic electronic devices, such as OLEDs . It’s part of the pyrazine class of compounds, which are known for their diverse biological activities . .
Action Environment
The photoluminescence quantum yields and TADF properties of compounds like this compound are sensitive to the medium . This suggests that environmental factors could influence the compound’s action, efficacy, and stability.
Biochemical Analysis
Biochemical Properties
Pyridine-2,3-dicarbonitrile has been found to play a role in the development of heavy-metal-free pure organic light-emitting diodes (OLEDs) . It exhibits thermally activated delayed fluorescence (TADF), which has led to numerous patents and research articles .
Cellular Effects
Its role in the development of OLEDs suggests that it may influence cell function, including impact on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
This compound shows efficient intramolecular charge transfer (ICT) from the donor to the acceptor . This ICT emission is attributed to the non-structured emission peaks in the visible region .
Temporal Effects in Laboratory Settings
Its photoluminescence properties suggest that it may have long-term effects on cellular function .
Metabolic Pathways
Its role in the development of OLEDs suggests that it may interact with various enzymes or cofactors .
Preparation Methods
Synthetic Routes and Reaction Conditions: Pyridine-2,3-dicarbonitrile can be synthesized through several methods. One common approach involves the nucleophilic substitution of halogen atoms in 2-halopyridines already containing a nitrile group at the third position. Another method involves the conversion of derivatives of pyridine-2,3-dicarboxylic acid .
Industrial Production Methods: Industrial production of this compound typically involves large-scale reactions using optimized conditions to ensure high yield and purity. The use of pyridine N-oxides, which are highly active in nucleophilic substitution reactions, is also a notable method in industrial settings .
Chemical Reactions Analysis
Types of Reactions: Pyridine-2,3-dicarbonitrile undergoes various chemical reactions, including:
Nucleophilic Substitution: The cyano groups in this compound are susceptible to nucleophilic attack, leading to the formation of various substituted derivatives.
Cyclization Reactions: This compound can participate in cyclization reactions with N-acylhydrazines, resulting in the formation of pyrrolo[3,4-b]pyridine derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as potassium cyanide or copper(I) cyanide are commonly used under conditions that facilitate the substitution of halogen atoms by cyanide ions.
Cyclization Reactions: Reactions with N-acylhydrazines are typically carried out in the presence of metallic sodium in dry methanol.
Major Products:
Nucleophilic Substitution: The major products are various substituted pyridine derivatives with cyano groups.
Cyclization Reactions: The major products include N′-(7-amino-2,4-dimethyl-5H-pyrrolo[3,4-b]pyridin-5-ylidene)carbohydrazides and related compounds.
Scientific Research Applications
Pyridine-2,3-dicarbonitrile has a wide range of applications in scientific research:
Materials Science: This compound is used in the development of organic light-emitting diodes (OLEDs) due to its ability to form thermally activated delayed fluorescence emitters.
Pharmaceuticals: this compound derivatives are explored for their potential biological activities, including antimicrobial and anticancer properties.
Comparison with Similar Compounds
Pyridine-3,5-dicarbonitrile: This compound is similar in structure but has cyano groups at the third and fifth positions.
4,6-Dimethylpyridine-2,3-dicarbonitrile: This derivative has additional methyl groups, which can influence its reactivity and applications.
Uniqueness: this compound is unique due to its specific positioning of cyano groups, which imparts distinct electronic properties and reactivity. This makes it particularly valuable in the synthesis of complex organic molecules and advanced materials .
Properties
IUPAC Name |
pyridine-2,3-dicarbonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3N3/c8-4-6-2-1-3-10-7(6)5-9/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GHFGOVUYCKZOJH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)C#N)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00169060 | |
Record name | 2,3-Dicyanopyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00169060 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
129.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
17132-78-4 | |
Record name | 2,3-Dicyanopyridine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017132784 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2,3-Dicyanopyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00169060 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Pyridine-2,3-dicarbonitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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